(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one
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Overview
Description
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of piperidinones, which are characterized by a piperidine ring with a ketone functional group. The presence of two (4-ethylphenyl)methylidene groups at the 3 and 5 positions of the piperidinone ring imparts distinctive chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one typically involves the condensation of 4-ethylbenzaldehyde with 1-methylpiperidin-4-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction can be represented as follows:
4-ethylbenzaldehyde+1-methylpiperidin-4-oneNaOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]-1-methylpiperidin-4-one
- (3E,5E)-3,5-bis[(4-chlorophenyl)methylidene]-1-methylpiperidin-4-one
- (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one
Uniqueness
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one is unique due to the presence of the ethyl group on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-4-18-6-10-20(11-7-18)14-22-16-25(3)17-23(24(22)26)15-21-12-8-19(5-2)9-13-21/h6-15H,4-5,16-17H2,1-3H3/b22-14+,23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOUANEPKQSJT-HOFJZWJUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)CC)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)CC)/CN(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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